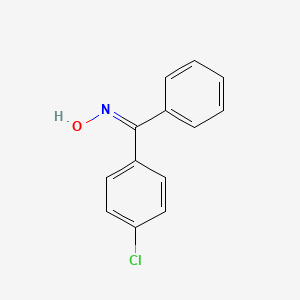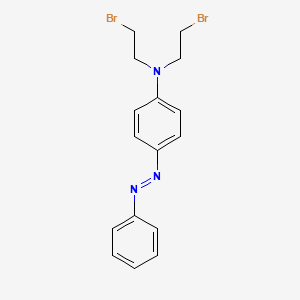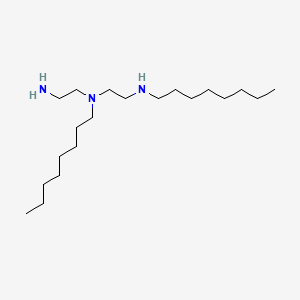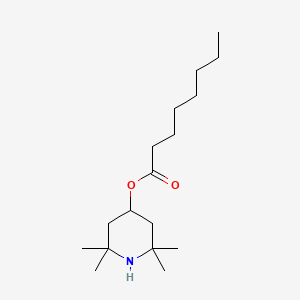
Decyl(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl(triphenyl)phosphanium iodide is an organophosphorus compound with the chemical formula C30H40PI. It is a lipophilic quaternary phosphonium salt, which means it has a positively charged phosphorus atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl(triphenyl)phosphanium iodide can be synthesized through the quaternization reaction of triphenylphosphine with decyl iodide. The reaction typically involves mixing triphenylphosphine with decyl iodide in an appropriate solvent, such as acetonitrile or ethanol, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Decyl(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and decylphosphine.
Substitution: Decyl(triphenyl)phosphanium chloride or bromide.
Scientific Research Applications
Decyl(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Industry: The compound is utilized in the development of ionic liquids and electrolytes for batteries and other electrochemical devices
Mechanism of Action
Decyl(triphenyl)phosphanium iodide exerts its effects primarily through its interaction with the mitochondrial membrane. The lipophilic nature of the compound allows it to insert into the inner mitochondrial membrane, where it accumulates in the mitochondrial matrix. This accumulation can lead to increased membrane permeability and mitochondrial swelling . The compound’s ability to target mitochondria makes it useful in studying mitochondrial function and developing mitochondrial-targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound that also forms phosphonium salts and is widely used in organic synthesis.
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with similar properties and applications.
Trihexyl(tetradecyl)phosphonium chloride: A phosphonium-based ionic liquid used in various chemical processes.
Uniqueness
Decyl(triphenyl)phosphanium iodide is unique due to its specific structure, which combines the lipophilic decyl group with the triphenylphosphine moiety. This combination enhances its ability to target and accumulate in mitochondria, making it particularly valuable for mitochondrial research and drug development .
Properties
CAS No. |
51034-56-1 |
|---|---|
Molecular Formula |
C28H36IP |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
decyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C28H36P.HI/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1 |
InChI Key |
VGBHJWFEBLBTHG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)

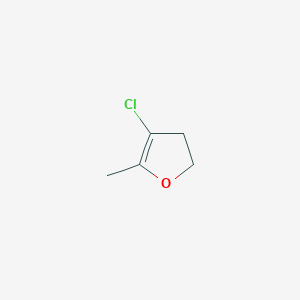

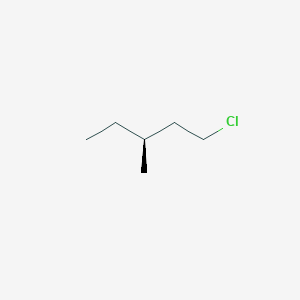
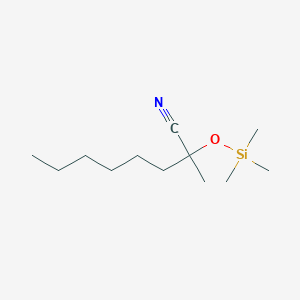
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)


